molecular formula C7H13N3 B2858060 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine CAS No. 5036-49-7

3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine

Cat. No. B2858060
CAS RN: 5036-49-7
M. Wt: 139.202
InChI Key: XSPHDDUROPJBIC-UHFFFAOYSA-N
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Description

3-(5-Methyl-1H-pyrazol-1-yl)propan-1-amine is an organic compound with the chemical formula C7H12N4 . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .


Molecular Structure Analysis

The molecular weight of 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine is 139.2 . The InChI code is 1S/C7H13N3/c1-7-3-5-9-10(7)6-2-4-8/h3,5H,2,4,6,8H2,1H3 .


Chemical Reactions Analysis

As of now, there is limited information available on the specific chemical reactions involving 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine. It is used as a reagent in organic synthesis .


Physical And Chemical Properties Analysis

3-(5-Methyl-1H-pyrazol-1-yl)propan-1-amine appears as a white crystalline solid or colorless liquid . It has a melting point of approximately 50-52°C and a boiling point of about 244°C .

Scientific Research Applications

Catalytic Activity in Oxidation Reactions

This compound has been studied for its catalytic properties, particularly in the oxidation of catechol to o-quinone . The presence of pyrazole-based ligands, which include the 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine structure, allows for unique coordination with metal ions. This coordination is crucial for catalyzing oxidation reactions, which are fundamental in various chemical processes including organic synthesis and environmental chemistry.

Synthesis of Metalloenzyme Models

Pyrazole derivatives are known to mimic the active sites of metalloenzymes . The specific structure of 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine can bind metal ions, creating complexes that serve as models for studying enzyme functions. This application is significant in biochemistry and pharmacology for understanding enzyme mechanisms and designing enzyme inhibitors.

Pharmaceutical Intermediates

The compound serves as an important intermediate in pharmaceutical synthesis . Its ability to undergo various chemical reactions makes it a versatile building block for creating a wide range of pharmaceutical products, including those with potential anticancer properties .

Agrochemical Research

In agrochemical research, this compound is used to develop new pesticides and herbicides . Its structural flexibility allows for the creation of various derivatives with potential bioactivity against pests and weeds, contributing to the advancement of sustainable agriculture.

Material Science Applications

The compound’s molecular structure is beneficial in material science for the development of novel materials with specific properties . It can be used to synthesize polymers or coatings with desired thermal or electrical characteristics.

Development of Dyes and Pigments

In the field of dyestuff, 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine is utilized as a precursor for the synthesis of complex dyes . These dyes have applications in textiles, inks, and coloring agents, where stability and vibrancy are essential.

Biological Sensor Development

Research has explored the use of pyrazole derivatives in the creation of biological sensors . These sensors can detect various biological markers, which is crucial in medical diagnostics and environmental monitoring.

Anticancer Agent Research

The compound has shown promise in the development of anticancer agents . Its ability to inhibit the growth of certain cancer cell lines opens up new avenues for cancer treatment research.

Safety and Hazards

Safety assessments and risk evaluations should be conducted before using 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine as it has not been widely studied and evaluated . It should be handled with appropriate personal protective equipment to avoid contact with skin, eyes, and mucous membranes, and to prevent inhalation or ingestion .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine are currently unknown Pyrazole derivatives are known to interact with various biochemical pathways, but the specific pathways affected by this compound have not been identified

Result of Action

The molecular and cellular effects of 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine’s action are currently unknown

properties

IUPAC Name

3-(5-methylpyrazol-1-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-7-3-5-9-10(7)6-2-4-8/h3,5H,2,4,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPHDDUROPJBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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